molecular formula C24H20N2O3 B11704130 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide

Cat. No.: B11704130
M. Wt: 384.4 g/mol
InChI Key: LAMIXOYPRGTAKZ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes isoindoline, phenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the isoindoline core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and amides with phenyl and methylphenyl groups. Examples might include:

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)acetamide

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C24H20N2O3/c1-16-11-13-18(14-12-16)25-22(27)21(15-17-7-3-2-4-8-17)26-23(28)19-9-5-6-10-20(19)24(26)29/h2-14,21H,15H2,1H3,(H,25,27)

InChI Key

LAMIXOYPRGTAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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